![molecular formula C11H7ClN4 B14390123 6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine CAS No. 88066-77-7](/img/structure/B14390123.png)
6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyrazine family, known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine typically involves multiple steps. One common method includes the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various groups into the alkyne. Subsequent steps involve the formation of pyrazole through the reaction between α,β-alkynyls and hydrazine monohydrate, gold-catalyzed cyclization of pyrazoles by alkyne groups, and final cyclization using sodium hydride .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. These methods provide quick and multigram access to the target derivatives starting from commercially available, inexpensive reagents .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include triethylamine, isocyanates, and dichloromethane. For example, the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine and dichloromethane at room temperature is a typical procedure .
Major Products: The major products formed from these reactions are often derivatives of the original compound, which can exhibit enhanced or altered biological activities. For instance, derivatives designed to inhibit specific kinases or to act as antimicrobial agents have been synthesized .
Wissenschaftliche Forschungsanwendungen
6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine has a wide range of scientific research applications. It has been studied for its potential as a dual c-Met/VEGFR-2 inhibitor, showing promising antiproliferative activities against various cancer cell lines . Additionally, this compound and its derivatives have been explored for their antimicrobial, antioxidant, and antiviral properties . In medicinal chemistry, it serves as a scaffold for the development of new therapeutic agents targeting different biological pathways .
Wirkmechanismus
The mechanism of action of 6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as kinases. For example, it inhibits the c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival. Molecular docking and molecular dynamics simulations have shown that this compound can bind to these proteins, thereby inhibiting their activity and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other triazolopyrazine derivatives, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds share structural similarities but may differ in their biological activities and therapeutic potential.
Uniqueness: What sets 6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine apart is its dual inhibitory activity against c-Met and VEGFR-2 kinases, making it a promising candidate for cancer therapy. Its ability to induce apoptosis in cancer cells and its low hemolytic toxicity further highlight its potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
88066-77-7 |
|---|---|
Molekularformel |
C11H7ClN4 |
Molekulargewicht |
230.65 g/mol |
IUPAC-Name |
6-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C11H7ClN4/c12-9-3-1-2-8(4-9)10-6-16-7-14-15-11(16)5-13-10/h1-7H |
InChI-Schlüssel |
JOCFCDFWCBAJSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=CN3C=NN=C3C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)
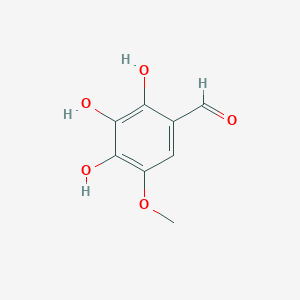

![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
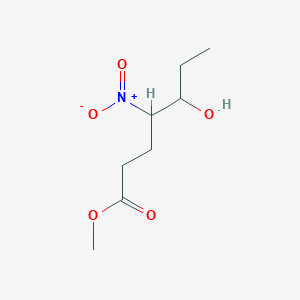
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14390061.png)
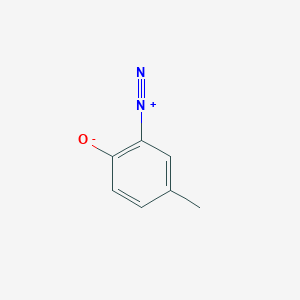

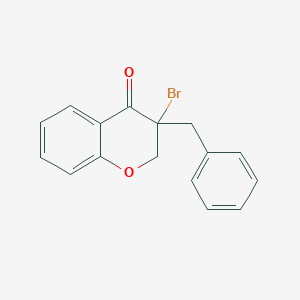

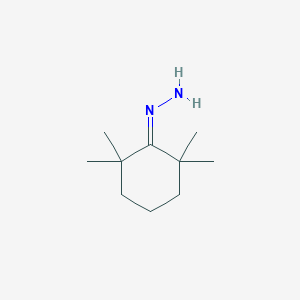
![2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14390095.png)
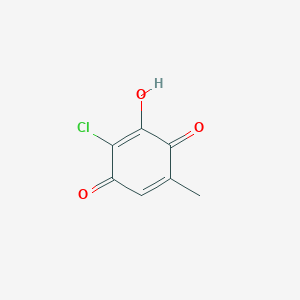
![6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14390116.png)
